2,4,5-Trimethyl-L-phenylalanine

Description

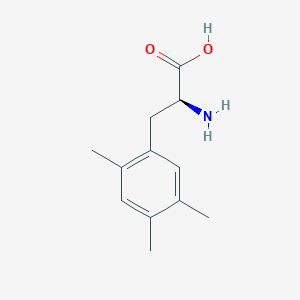

2,4,5-Trimethyl-L-phenylalanine is a derivative of L-phenylalanine, an essential aromatic amino acid. This compound is characterized by the presence of three methyl groups attached to the benzene ring at positions 2, 4, and 5. The structural modifications impart unique chemical and biological properties to the molecule, making it a subject of interest in various scientific fields.

Properties

IUPAC Name |

(2S)-2-amino-3-(2,4,5-trimethylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-7-4-9(3)10(5-8(7)2)6-11(13)12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBNGCUVGLKXNP-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CC(C(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1C)C[C@@H](C(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethyl-L-phenylalanine typically involves the alkylation of L-phenylalanine derivatives. One common method includes the asymmetric catalytic hydrogenation of acetamidoacrylate derivatives using chiral catalysts such as [Rh(1,5-COD)(R,R-DIPAMP)]BF4 . This method ensures the enantioselective formation of the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale asymmetric hydrogenation processes. The use of commercially available chiral catalysts and simple starting materials makes this method economically viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trimethyl-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

A. Neurotransmitter Research

2,4,5-Trimethyl-L-phenylalanine has been studied for its potential role in neurotransmitter synthesis. Research indicates that modifications to the phenylalanine structure can influence the production of neurotransmitters such as dopamine and serotonin. Understanding these interactions may lead to the development of novel therapeutic agents for neurological disorders, including depression and anxiety .

B. Phenylketonuria Treatment

Phenylketonuria (PKU) is a metabolic disorder characterized by the inability to metabolize phenylalanine effectively. The introduction of amino acid derivatives like this compound may provide alternative pathways for phenylalanine metabolism. Studies have shown that certain derivatives can help lower toxic phenylalanine levels in patients with PKU when used alongside dietary management strategies .

Biochemical Applications

A. Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies to understand the kinetics of phenylalanine hydroxylase, an enzyme critical for converting phenylalanine to tyrosine. By examining how this compound interacts with this enzyme, researchers can gain insights into potential inhibitors that could serve as therapeutic agents for hyperphenylalaninemia .

B. Metabolic Tracing

In metabolic studies, this compound has been employed as a tracer to investigate amino acid metabolism. Its unique structure allows researchers to track its conversion and utilization within biological systems, providing valuable data on metabolic pathways involving phenylalanine and tyrosine .

Material Science

A. Polymer Synthesis

Due to its unique chemical structure, this compound has potential applications in polymer synthesis. It can be used as a monomer or additive in producing biocompatible materials for medical applications. Research into its properties suggests that it can enhance the mechanical strength and thermal stability of polymers .

B. Crystal Growth Studies

The compound has also been investigated for its role in crystal growth phenomena. Studies indicate that this compound can influence the crystallization process of proteins and other biomolecules, which is crucial for understanding protein folding and stability .

Case Studies

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can be incorporated into peptides and proteins, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating biochemical pathways and cellular processes .

Comparison with Similar Compounds

- 2,6-Dimethyl-L-phenylalanine

- 3,5-Dimethyl-L-phenylalanine

- 2,4,6-Trimethyl-L-phenylalanine

Comparison: 2,4,5-Trimethyl-L-phenylalanine is unique due to the specific positioning of the methyl groups on the benzene ring. This structural difference can result in distinct chemical reactivity and biological activity compared to other methylated phenylalanine derivatives .

Q & A

Basic: What are the recommended methods for synthesizing 2,4,5-Trimethyl-L-phenylalanine with high enantiomeric purity?

Methodological Answer:

Synthesis typically involves regioselective methylation of L-phenylalanine. A common approach is using methyl iodide or dimethyl sulfate in anhydrous solvents (e.g., DMF or THF) under alkaline conditions (e.g., NaH or K₂CO₃). To ensure enantiomeric purity, chiral auxiliaries or enzymatic resolution post-synthesis can be applied. For example, lipases like Candida antarctica have been used to separate enantiomers in similar methylated amino acids . Post-synthesis purification via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is critical to verify purity (>98%) and confirm stereochemistry via circular dichroism (CD) spectroscopy .

Advanced: How do steric and electronic effects of the 2,4,5-trimethyl substitution influence peptide backbone conformation in structural studies?

Methodological Answer:

The bulky 2,4,5-trimethyl groups create steric hindrance, restricting rotational freedom of the phenyl ring and altering dihedral angles in peptide chains. X-ray crystallography (e.g., using synchrotron radiation) and molecular dynamics (MD) simulations (AMBER or CHARMM force fields) are used to analyze conformational changes. For example, in similar trimethoxy-substituted phenylalanine derivatives, the substituents stabilize gauche conformations and disrupt α-helix formation in model peptides . Nuclear Overhauser Effect (NOE) NMR experiments (500 MHz, D₂O/DMSO-d⁶) can map spatial proximities between methyl groups and adjacent residues .

Basic: What analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode is preferred. A validated protocol includes:

- Sample Prep: Deproteinization with acetonitrile (1:2 v/v), centrifugation (14,000 ×g, 10 min), and derivatization with dansyl chloride for enhanced ionization.

- Chromatography: Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm), gradient elution with 0.1% formic acid in water/methanol.

- Quantification: MRM transitions (e.g., m/z 252 → 120 for the derivative) and comparison to isotopically labeled internal standards (e.g., ²H₅-phenylalanine) .

Advanced: How do conflicting data on the metabolic stability of this compound in hepatic assays arise, and how can they be resolved?

Methodological Answer:

Discrepancies often stem from variability in experimental design:

- Enzyme Source: Human vs. rodent liver microsomes exhibit differing CYP450 isoform activity. Standardize using pooled human hepatocytes (e.g., Corning Gentest).

- Incubation Conditions: pH (7.4), temperature (37°C), and NADPH regeneration systems must be tightly controlled.

- Analytical Interference: Methyl groups can undergo phase I oxidation, producing metabolites that co-elute with the parent compound. Use high-resolution MS (Q-TOF) and stable isotope tracing to distinguish degradation products .

Basic: What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) incorporating this compound?

Methodological Answer:

Racemization is minimized by:

- Coupling Conditions: Use HATU/Oxyma Pure in DMF at 0–4°C, which reduces base-induced epimerization.

- Resin Choice: ChemMatrix resin (low steric hindrance) improves coupling efficiency for bulky residues.

- Monitoring: Test Kaiser ninhydrin or chloranil after each coupling step. Post-SPPS, analyze peptide integrity via MALDI-TOF MS and compare retention times on chiral HPLC columns (e.g., Chirobiotic T) .

Advanced: What computational models predict the impact of 2,4,5-trimethylation on binding affinity in enzyme active sites?

Methodological Answer:

Docking studies (AutoDock Vina or Schrödinger Glide) combined with free-energy perturbation (FEP) calculations are used. For example:

- Receptor Preparation: Crystal structures (PDB) of target enzymes (e.g., tyrosine hydroxylase) are protonated and optimized with PROPKA.

- Ligand Parameterization: Assign partial charges to the methyl groups using Gaussian09 (B3LYP/6-31G*).

- Binding Analysis: Compare ΔG values for trimethylated vs. unmodified phenylalanine. MD simulations (100 ns, NPT ensemble) can reveal entropic penalties from restricted side-chain mobility .

Basic: How should researchers handle discrepancies in reported NMR chemical shifts for this compound across solvents?

Methodological Answer:

Chemical shifts vary with solvent polarity and pH. Standardize conditions:

- Solvent: Use deuterated DMSO for high solubility and minimal proton exchange.

- Referencing: Calibrate to TMS (0 ppm) or residual solvent peaks (e.g., DMSO-d⁶ at 2.50 ppm).

- pH Control: Adjust to 7.0 with NaOD/DCl and confirm via electrode. Document full acquisition parameters (e.g., 600 MHz, 256 scans) and compare to databases like HMDB or BMRB .

Advanced: What mechanistic insights explain the reduced proteolytic susceptibility of peptides containing this compound?

Methodological Answer:

The trimethyl groups sterically block protease active sites (e.g., trypsin’s S1 pocket). Methods to validate:

- Enzymatic Assays: Incubate peptides with trypsin/chymotrypsin (37°C, pH 8.0) and monitor degradation via SDS-PAGE or LC-MS.

- Crystallography: Co-crystallize the peptide-enzyme complex to visualize steric clashes (e.g., Phe in S1 vs. methyl groups).

- Kinetics: Calculate kcat/KM ratios; reduced values indicate competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.